5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide
Description
The compound 5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide is a heterocyclic molecule featuring a brominated furan carboxamide moiety linked via an ethyl chain to a 1-methyl-4-(thiophen-2-yl)-imidazole core. Its structural complexity arises from the integration of aromatic and heteroaromatic systems (furan, imidazole, thiophene), which are often associated with diverse biological activities, including receptor modulation and enzyme inhibition. The bromine atom at the 5-position of the furan ring may enhance electrophilic reactivity or influence binding interactions in biological systems.
Properties
IUPAC Name |
5-bromo-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-19-9-10(12-3-2-8-22-12)18-14(19)6-7-17-15(20)11-4-5-13(16)21-11/h2-5,8-9H,6-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHONFZTGIVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CC=C(O2)Br)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Thiophene Ring: The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the imidazole ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom allows for various substitution reactions, including nucleophilic substitution with amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the thiophene and furan rings.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new treatments for diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it suitable for applications in electronics, sensors, and other advanced technologies.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Core Modifications
The compound’s closest analogs can be categorized based on shared motifs: thiophen-2-yl substituents , imidazole/benzimidazole cores , and halogenation patterns .
Table 1: Structural Comparison
Key Observations :
- The target compound’s furan-imidazole hybrid core distinguishes it from Rotigotine’s tetrahydronaphthalen-amine scaffold and the benzimidazole system in .
- Rotigotine’s related compounds (e.g., Related Compound G) emphasize dual thiophen-ethylamino groups, while the target compound uses a mono-thiophen-imidazole system .
Pharmacological and Physicochemical Properties
Table 2: Functional Group Impact
Critical Analysis :
- The target compound’s brominated furan could enhance membrane permeability compared to non-halogenated analogs like Rotigotine.
- The imidazole-thiophene combination may confer metal-binding properties, unlike Rotigotine’s amine-thiophene system.
Biological Activity
5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide is a complex organic compound notable for its unique structural features, including a bromine atom, thiophene rings, and furan derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₄BrN₃O₂S, with a molecular weight of 380.3 g/mol. Its structure combines various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrN₃O₂S |
| Molecular Weight | 380.3 g/mol |
| CAS Number | 1396864-07-5 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against resistant strains such as Klebsiella pneumoniae that produce New Delhi Metallo-beta-lactamase. The mechanism of action is believed to involve the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to bacteriostatic effects .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. For instance, compounds with structural similarities demonstrated IC₅₀ values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer properties .
Study on Antimicrobial Efficacy
A study evaluated the antibacterial activity of several thiophene derivatives, including this compound. The results indicated that this compound exhibited potent activity against resistant bacterial strains, with a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics.
Study on Anticancer Properties
In another investigation focusing on the anticancer potential of similar compounds, it was found that derivatives exhibited IC₅₀ values ranging from 3.0 µM to 28.3 µM against various human cancer cell lines, including MCF-7 and A549. These findings suggest that modifications in the imidazole or thiophene structures can enhance biological activity and selectivity towards cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Dihydropteroate Synthase Inhibition : This enzyme is crucial for bacterial folate synthesis; inhibiting it leads to impaired bacterial growth.
- Cell Cycle Disruption : In cancer cells, the compound may interfere with cell cycle progression, leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the synthesis of 5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide?
- Methodological Answer : Synthesis optimization requires precise control of temperature (e.g., 60–80°C for imidazole ring formation), solvent selection (polar aprotic solvents like DMF or ethanol for nucleophilic substitutions), and reaction time (monitored via TLC/HPLC). Catalysts such as potassium carbonate may enhance coupling reactions, as seen in analogous thioacetamide syntheses . Advanced methods like continuous flow reactors can improve efficiency in multi-step syntheses .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions, particularly the bromo-furan and thiophene-imidazole moieties. Infrared (IR) spectroscopy confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How does solvent polarity influence the yield of intermediate steps in the synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) stabilize charged intermediates in SN2 reactions, while ethanol or methanol may enhance solubility of hydrophobic intermediates. For example, dimethyl sulfoxide (DMSO) improves thiophene-imidazole coupling efficiency by reducing steric hindrance .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or bioavailability. Use pharmacokinetic profiling (e.g., microsomal stability assays) to identify metabolic hotspots. Parallel in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and in vivo xenograft models can clarify efficacy gaps. Adjust substituents (e.g., replacing bromine with electron-withdrawing groups) to enhance metabolic resistance .
Q. What experimental strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound’s pharmacophore?
- Methodological Answer : Perform systematic substitutions:
- Core modifications : Replace the thiophene ring with furan or pyridine to assess π-π stacking effects.
- Halogen tuning : Substitute bromine with chlorine or iodine to study steric/electronic impacts on target binding.
- Side-chain variations : Alter the ethyl linker length to optimize ligand-receptor interactions.
Validate changes via molecular docking (e.g., AutoDock Vina) and binding affinity assays (SPR or ITC) .
Q. What crystallographic techniques are suitable for resolving disorder in the thiophene-imidazole moiety?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement can model disorder using PART and SUMP instructions. Low-temperature data collection (e.g., 200 K) reduces thermal motion artifacts. For severe disorder, dual occupancy refinement or constraints (e.g., SIMU) may be applied, as demonstrated in brominated benzimidazole derivatives .
Q. How can researchers address low yields in the final carboxamide coupling step?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., hydrolysis of the acid chloride). Use freshly prepared acid chloride intermediates and anhydrous conditions. Coupling agents like HATU or EDCI with DMAP as a catalyst enhance amide bond formation efficiency. Monitor reaction progress via LC-MS to quench at optimal conversion .
Future Directions & Challenges
Q. What are the key knowledge gaps in understanding this compound’s mechanism of action?
- Methodological Answer : Limited data exist on its interaction with biological targets. Employ proteomics (e.g., affinity chromatography pull-down assays) to identify binding partners. Molecular dynamics simulations can predict binding modes to enzymes like COX-1/2 or kinases, guiding inhibitor design .
Q. How can researchers design experiments to evaluate this compound’s potential in multi-drug resistance (MDR) reversal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
